molecular formula C6H9ClO4 B14049801 (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one

Cat. No.: B14049801
M. Wt: 180.58 g/mol
InChI Key: MCSUYNRCKYZYJI-BBZZFXJRSA-N
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Description

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a chloro group, hydroxyl groups, and a dihydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the chloro and hydroxyl groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the dihydrofuran ring through cyclization of appropriate precursors.

    Halogenation: Introduction of the chloro group using reagents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Addition of hydroxyl groups through reactions with oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of the chloro group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biomolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one may be investigated for its therapeutic potential. Its ability to undergo various chemical reactions could be leveraged to design drugs with specific biological targets.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be exploited in the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one involves its interaction with molecular targets and pathways. The chloro and hydroxyl groups may participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one: Unique due to its specific structural features.

    Other dihydrofuran derivatives: Compounds with similar ring structures but different substituents.

    Chloro-hydroxy compounds: Compounds with chloro and hydroxyl groups but different core structures.

Uniqueness

The uniqueness of (3R,4r,5s)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3h)-one lies in its combination of functional groups and ring structure. This combination imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C6H9ClO4

Molecular Weight

180.58 g/mol

IUPAC Name

(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one

InChI

InChI=1S/C6H9ClO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3?,4?,6-/m1/s1

InChI Key

MCSUYNRCKYZYJI-BBZZFXJRSA-N

Isomeric SMILES

C[C@]1(C(C(OC1=O)CO)O)Cl

Canonical SMILES

CC1(C(C(OC1=O)CO)O)Cl

Origin of Product

United States

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